molecular formula C21H17NO4S B238990 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate

Cat. No. B238990
M. Wt: 379.4 g/mol
InChI Key: IZDNOXSSBFEFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate (MQN-10) is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of its mechanism of action. The compound has been synthesized using various methods, and its potential applications in future research are promising.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to interact with DNA and RNA, suggesting that it may affect gene expression and protein synthesis.

Biochemical And Physiological Effects

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the mechanisms of gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate and to identify any potential side effects or limitations of its use.

Synthesis Methods

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with methanesulfonyl chloride to form 2-methyl-8-quinoline methanesulfonate. This intermediate is then reacted with 4-methoxy-1-naphthalenesulfonyl chloride to form 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use as an anti-inflammatory agent.

properties

Product Name

2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate

InChI

InChI=1S/C21H17NO4S/c1-14-10-11-15-6-5-9-19(21(15)22-14)26-27(23,24)20-13-12-18(25-2)16-7-3-4-8-17(16)20/h3-13H,1-2H3

InChI Key

IZDNOXSSBFEFAE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1

Origin of Product

United States

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